

Isopropyl 5,6-diaminonicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 5,6-diaminonicotinate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5,6-diaminonicotinate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino groups and an isopropyl ester, offers a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The ortho-diamine functionality is a key precursor for the formation of fused heterocyclic systems, such as pteridines and imidazopyridines, which are known to exhibit diverse pharmacological properties. This technical guide provides a detailed overview of the known chemical properties, a proposed synthesis protocol, and the expected spectral characteristics of **Isopropyl 5,6-diaminonicotinate**.

Chemical and Physical Properties

While experimentally determined values for some properties of **Isopropyl 5,6-diaminonicotinate** are not readily available in the literature, a combination of data from chemical suppliers and computational predictions allows for the compilation of its key chemical and physical characteristics.

Property	Value	Source
IUPAC Name	propan-2-yl 5,6-diaminopyridine-3-carboxylate	PubChem[1]
CAS Number	403668-98-4	Benchchem[2]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₂	PubChem[1]
Molecular Weight	195.22 g/mol	PubChem[1]
Appearance	Light yellow powder (predicted)	-
Boiling Point	406.5 ± 40.0 °C (Predicted)	ChemicalBook[3]
Density	1.231 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[3]
pKa	4.84 ± 0.49 (Predicted)	ChemicalBook[3]
LogP	0.5 (Computed by XLogP3)	PubChem[1]
Solubility	Expected to be soluble in organic solvents like ethanol and ethyl acetate; poorly soluble in water.	-
InChI	InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10H2,1-2H3,(H2,11,12)	PubChem[1]
InChIKey	WKEHGYIFAAPFBP-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(C)OC(=O)C1=CN=C(C(=C1)N)N	-

Synthesis

The primary route for the synthesis of **Isopropyl 5,6-diaminonicotinate** is the esterification of 5,6-diaminonicotinic acid with isopropanol. While a specific detailed protocol for the isopropyl ester is not available, the synthesis of the analogous methyl ester, methyl 5,6-

diaminonicotinate, has been described and can be adapted. The synthesis of the precursor, 5,6-diaminonicotinic acid, has been achieved through methods such as the electrochemical reduction of halogenated pyridine derivatives.^[4]

Experimental Protocol: Proposed Synthesis of Isopropyl 5,6-diaminonicotinate

This protocol is adapted from the known synthesis of methyl 5,6-diaminonicotinate.^[5]

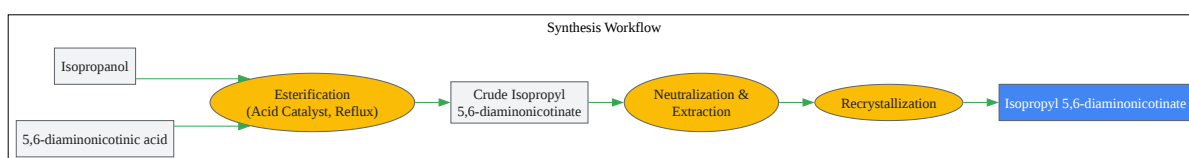
Materials:

- 5,6-diaminonicotinic acid
- Isopropanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

- Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-diaminonicotinic acid in anhydrous isopropanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (or alternatively, use a milder method like thionyl chloride in isopropanol at low temperature).
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature.
- If an acidic catalyst was used, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Remove the isopropanol under reduced pressure.
- Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude **Isopropyl 5,6-diaminonicotinate** by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the product as a solid.



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Proposed synthesis workflow for **Isopropyl 5,6-diaminonicotinate**.

Spectral Data (Predicted)

No experimentally determined spectra for **Isopropyl 5,6-diaminonicotinate** are publicly available. However, based on the known spectral data of similar compounds, the following characteristics can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the protons of the amino groups, and the protons of the isopropyl group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5-8.0	d or s	1H	Aromatic proton (e.g., H-2 or H-4)
~6.5-7.0	d or s	1H	Aromatic proton (e.g., H-4 or H-2)
~5.0-6.0	br s	4H	-NH ₂ protons (exchangeable with D ₂ O)
~4.9-5.2	septet	1H	-CH(CH ₃) ₂
~1.3-1.4	d	6H	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~165-170	C=O (ester carbonyl)
~140-155	Aromatic carbons attached to nitrogen
~110-135	Other aromatic carbons
~65-70	-CH(CH ₃) ₂
~20-25	-CH(CH ₃) ₂

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Strong, Broad	N-H stretching (asymmetric and symmetric) of amino groups
3100-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium	C-H stretching (aliphatic)
~1710	Strong	C=O stretching (ester)
~1620	Medium	N-H bending
1600-1450	Medium	C=C and C=N stretching (aromatic ring)
~1250	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

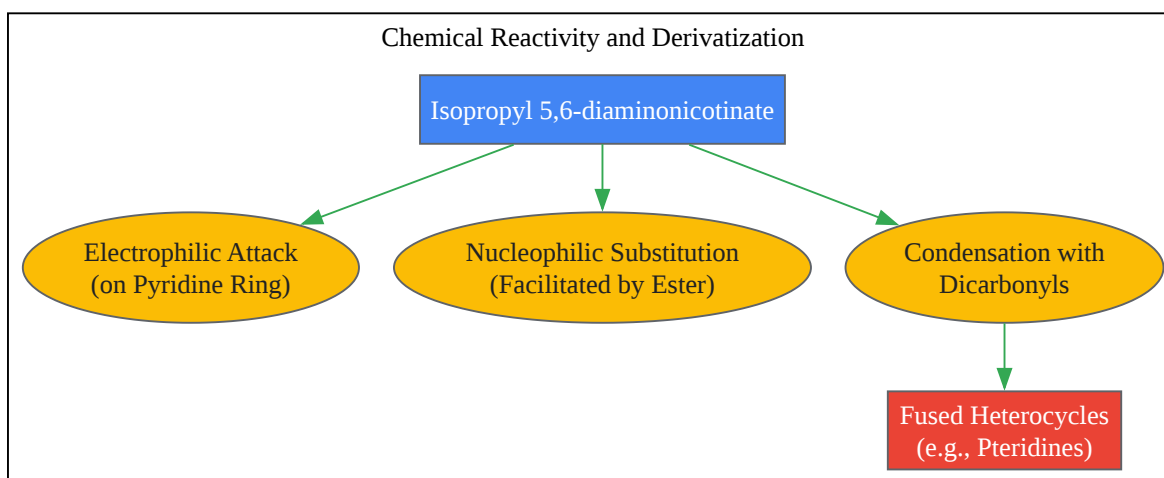
m/z	Interpretation
195.10	[M] ⁺ (Molecular ion)
Expected fragments	Loss of the isopropoxy group, loss of the isopropyl group, and other fragmentations of the pyridine ring.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of **Isopropyl 5,6-diaminonicotinate** is largely dictated by the interplay of its functional groups. The two amino groups at positions 5 and 6 are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.[2] Conversely, the isopropyl carboxylate group at position 3 is an electron-withdrawing group, which deactivates the ring towards electrophiles but can facilitate nucleophilic substitution.[2]

The ortho-diamine functionality is particularly valuable for the synthesis of fused heterocyclic systems. For instance, condensation with dicarbonyl compounds can lead to the formation of pteridine derivatives, a class of compounds with diverse biological activities.[2] Similarly, reactions with other appropriate reagents can yield imidazopyridines.

While no specific signaling pathways involving **Isopropyl 5,6-diaminonicotinate** have been reported in the available literature, its structural motifs are present in molecules with known biological activities. For example, diaminopyridine derivatives have been explored as potential tracers for neuropeptide Y Y1 receptors. The core structure serves as a versatile starting point for the synthesis of compound libraries for screening against various biological targets.



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Reactivity and derivatization pathways of the core molecule.

Conclusion

Isopropyl 5,6-diaminonicotinate is a valuable building block for synthetic and medicinal chemists. While comprehensive experimental data for this specific molecule is limited in the public domain, this guide provides a thorough overview of its known and predicted properties, a detailed potential synthetic route, and expected analytical characteristics. The versatile reactivity of this compound, particularly the ortho-diamine functionality, makes it a promising starting material for the discovery of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of **Isopropyl 5,6-diaminonicotinate** and its derivatives is warranted to fully explore its potential in drug development.

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References

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- To cite this document: BenchChem. [Isopropyl 5,6-diaminonicotinate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3265288#isopropyl-5-6-diaminonicotinate-chemical-properties]

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